molecular formula C12H11NO3S B2965851 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid CAS No. 951920-03-9

4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid

Cat. No.: B2965851
CAS No.: 951920-03-9
M. Wt: 249.28
InChI Key: GMAXVPUNJLXEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid typically involves the reaction of 4-methyl-1,3-thiazole with a benzoic acid derivative. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between the thiazole and the benzoic acid derivative under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
  • 4-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methylbenzonitrile
  • 4-[2-(Benzo[4,5]thiazolo[2,3-c]-1,2,4-triazol-3-ylthio)acetylamino]benzoic acid

Comparison: 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-7-17-11(13-8)6-16-10-4-2-9(3-5-10)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXVPUNJLXEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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